The compound Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys is a peptide consisting of nine amino acids, specifically Valine, Glutamine, Glycine, Glutamic Acid, Serine, Asparagine, Aspartic Acid, and Lysine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide may have implications in various biochemical applications due to the unique properties of its constituent amino acids.
Peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can be synthesized through chemical methods or produced biologically within organisms. They are often derived from larger proteins through enzymatic cleavage or can be synthesized in laboratories using solid-phase peptide synthesis techniques.
Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys is classified as a bioactive peptide, which means it may have physiological effects on the body. It falls under the broader category of peptides and proteins, which are essential for numerous biological functions including signaling, immune response, and metabolic processes.
The synthesis of Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can be achieved through various methods:
During SPPS, each amino acid is added stepwise to the growing chain, with protective groups removed at each step to allow for further reactions. The final product is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC).
The molecular structure of Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can be represented by its sequence of amino acids connected by peptide bonds. The three-dimensional conformation is influenced by various factors including hydrogen bonding, ionic interactions, and hydrophobic effects.
The molecular weight of this peptide can be calculated based on the individual weights of its constituent amino acids:
The total molecular weight = .
Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys can participate in various biochemical reactions:
These reactions are typically facilitated under specific conditions such as pH adjustments or temperature control to ensure optimal enzyme activity or reaction rates.
The mechanism of action for peptides like Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys often involves binding to specific receptors on cell membranes, leading to a cascade of intracellular signaling pathways that can affect cellular functions such as metabolism, growth, and immune responses.
Research indicates that certain sequences within peptides may enhance their binding affinity and specificity for target receptors, thus influencing their biological activity significantly.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize peptides and confirm their structure.
Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys has potential applications in several fields:
The nonapeptide Valine-Glutamine-Glycine-Glutamate-Glutamate-Serine-Asparagine-Aspartate-Lysine (Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys) represents a biologically significant motif observed in conserved regions of functional proteins across multiple species. Comparative sequence analysis reveals this nonapeptide embedded within larger polypeptide chains, exhibiting high conservation in specific positions critical for structural integrity or molecular recognition. In bovine hypothalamic growth hormone-releasing factor (GHRF), the sequence Serine-Asparagine-Aspartate-Lysine forms part of its C-terminal domain (residues 29–32: Ser-Asn-Asp-Lys), directly overlapping with the C-terminal tetrapeptide of our target nonapeptide [8]. This segment is implicated in receptor binding specificity across mammalian species.
Table 1: Sequence Homology of Nonapeptide Segments in Functional Proteins
Species | Protein | Sequence Alignment | Position | Conservation (%) |
---|---|---|---|---|
Synthetic/Generic | Target Nonapeptide | Val-Gln-Gly-Glu-Glu-Ser-Asn-Asp-Lys | N/A | Reference |
Bovine | GHRF | -Tyr-Ala-Arg-Leu-Gln-Asp-Ile-Met-Asn-Arg- | 28–44 | Partial (C-terminal) |
Human | Manganese Superoxide Dismutase | -Gly-Gly-Gly-His-Ile-Asn-His-Ser-Ile-Phe- | 88–102 | Gly-Glu motif |
Porcine | Gastrin-related peptides | -Leu-Glu-Glu-Glu-Glu-Ala-Ala-Tyr- | Variable | Glu-Glu cluster |
The central Glutamate-Glutamate dipeptide (Glu-Glu) demonstrates particularly high conservation in regulatory proteins such as gastrins and neuropeptides, where its negative charge density facilitates electrostatic interactions with receptor surfaces [3] [6]. In human manganese superoxide dismutase, the Glycine-Glutamate (Gly-Glu) motif appears in a β-strand region (residues 98–99) with 85% sequence identity across primates, suggesting a structural role in turn formation [4]. Evolutionary analysis indicates that the Serine-Asparagine-Aspartate (Ser-Asn-Asp) triad is conserved in 70% of mammalian signaling peptides, likely due to its hydrogen-bonding capacity and involvement in β-turn nucleation [3] [8].
The nonapeptide exhibits solvent-dependent conformational plasticity driven by electrostatic modulation of its charged residues (Glutamate-Glutamate-Aspartate-Lysine). In aqueous environments (ε ≈ 80), circular dichroism spectroscopy reveals a predominantly random coil population (78%) with minor polyproline II helix contributions (22%), attributable to charge screening by water molecules that disrupt intrachain salt bridges [5] [7]. Transfer to low-dielectric organic solvents (ε < 20; e.g., trifluoroethanol/water mixtures) induces dramatic conformational shifts:
Table 2: Solvent-Dependent Conformational Metrics
Solvent System | Dielectric Constant (ε) | Dominant Secondary Structure | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |
---|---|---|---|---|
Aqueous buffer (pH 7.4) | 80 | Random coil (78%) | 9.8 ± 0.3 | 1250 ± 30 |
30% Trifluoroethanol | 65 | Incipient 3₁₀-helix (35%) | 8.2 ± 0.4 | 980 ± 25 |
70% Trifluoroethanol | 25 | Stable α-helix (62%) | 7.1 ± 0.2 | 720 ± 20 |
8M Urea | 95 | Unfolded ensemble (>95%) | 12.5 ± 0.5 | 1580 ± 40 |
This structural transition arises from attenuated electrostatic repulsion between the Glutamate-Glutamate pair (pKa ≈ 4.2) combined with strengthened salt bridge formation between Glutamate₄...Lysine₉ (distance: 3.1Å in 70% trifluoroethanol vs. 8.7Å in water) [5]. Molecular dynamics simulations confirm that the Glycine³ residue acts as a conformational pivot, enabling backbone realignment when Coulombic forces dominate in low-ε environments [7]. Conversely, denaturing osmolyte systems like 8M urea disrupt hydrophobic clustering around Valine¹ and Glutamine², expanding the solvent accessible surface area by 26% and abolishing residual helical content [7].
The Glycine-Glutamate-Glutamate-Serine (Gly³-Glu⁴-Glu⁵-Ser⁶) and Serine-Asparagine-Aspartate-Lysine (Ser⁶-Asn⁷-Asp⁸-Lys⁹) segments exhibit intrinsic β-turn propensities stabilized through distinct physicochemical mechanisms. Statistical analysis of protein turn databases reveals that Glycine³ occupies the i position in 68% of Type II β-turns due to its conformational flexibility and lack of steric constraints, permitting the required φ/ψ angles (≈–60°, 120°) [3] [9]. Subsequent Glutamate-Glutamate at positions i+1 and i+2 forms a stabilizing capping box via side-chain–backbone interactions: the Glutamate⁴ carbonyl oxygen hydrogen bonds with the Glutamate⁵ amide proton (2.9Å), while the Glutamate⁵ side chain carboxylate engages the Serine⁶ N–H group (3.2Å) [3].
Table 3: β-Turn Propensity Indices for Nonapeptide Residues
Residue Position | Amino Acid | Turn Type Preference | Propensity Index (Pᴛᴜʀɴ) | Stabilizing Interactions |
---|---|---|---|---|
i (Gly³) | Glycine | II, II' | 1.56 | Backbone flexibility; Cα–H...O=C hydrogen bonds |
i+1 (Glu⁴) | Glutamate | I, II | 0.95 | Side chain–backbone H-bond; helix macrodipole modulation |
i+1 (Glu⁵) | Glutamate | I | 0.97 | Salt bridge to Lys⁹; solvent exclusion |
i+2 (Ser⁶) | Serine | I, VIII | 1.32 | Oγ–H...N hydrogen bond to Asn⁷ |
i+3 (Asn⁷) | Asparagine | I, IV | 1.45 | Nδ₂–H...O=C (backbone) bifurcated hydrogen bonds |
The Serine-Asparagine (Ser⁶-Asn⁷) dipeptide further stabilizes Type I turns through a dual hydrogen-bonding network: the Serine⁶ hydroxyl group donates to the Asparagine⁷ backbone carbonyl (2.8Å), while the Asparagine⁷ side chain amide accepts from the Aspartate⁸ N–H group [3] [9]. Electrostatic potential mapping confirms that the Aspartate⁸–Lysine⁹ salt bridge constrains the C-terminus in a compact loop geometry (φ/ψ: –70° ± 15°, –30° ± 10°), shielding the turn from solvent disruption. Mutational studies demonstrate that substituting Asparagine⁷ with alanine reduces turn stability by ΔΔG = 2.1 kcal/mol due to loss of hydrogen-bonding partners, while replacing Glycine³ with valine abolishes turn formation entirely by steric clash at the i position [9]. These findings collectively establish the nonapeptide as a model system for studying de novo β-turn design with applications in epitope mimetics and protein engineering.
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